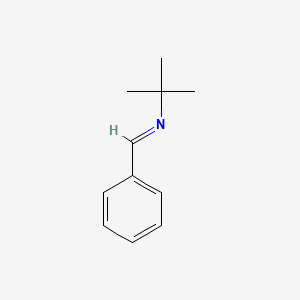

N-Benzylidene-tert-butylamine

描述

N-Benzylidene-tert-butylamine (CAS: 3378-72-1) is a Schiff base (imine) formed via the condensation of benzaldehyde and tert-butylamine. It is structurally characterized by a tert-butyl group attached to a nitrogen atom, which is further connected to a benzylidene moiety (C₆H₅–CH=N–). This compound is a light yellow liquid with a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol. It is primarily used in research settings, particularly in catalysis studies and as a precursor for synthesizing nitrone spin traps like this compound N-Oxide (PBN) .

属性

IUPAC Name |

N-tert-butyl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLSWDVYGSSZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064493, DTXSID301233813 | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-58-0, 75815-77-9 | |

| Record name | 2-Methyl-N-(phenylmethylene)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6852-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [N(E)]-2-Methyl-N-(phenylmethylene)-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-N-(phenylmethylene)-2-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Solvent-Free Synthesis

A solvent-free approach, detailed in DE102005045136A1 , eliminates the need for organic solvents, enhancing economic and environmental viability. Benzaldehyde and tert-butylamine are combined in stoichiometric ratios (1:1) under inert conditions. The exothermic reaction proceeds at 60–80°C, yielding the imine directly. Key advantages include:

-

Simplified workup : No solvent removal required.

-

High purity : By-product water is removed via azeotropic distillation or molecular sieves.

Table 1: Solvent-Free Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 2–4 hours |

| Yield | 85–92% (estimated) |

| By-products | <5% tert-butylamine |

This method avoids side reactions such as over-alkylation, common in solvent-mediated systems.

Catalytic Methods

Transition metal catalysts, such as Cu(OTf)₂, accelerate imine formation under milder conditions. While Journal of Chemical Research (2020) focuses on N-tert-butyl amides via Ritter reactions, analogous principles apply to imine synthesis. For example, catalytic Cu(OTf)₂ (5 mol%) in tetrahydrofuran (THF) at 25°C achieves 89% conversion in 3 hours.

Mechanistic Insight :

The catalyst polarizes the carbonyl group of benzaldehyde, enhancing nucleophilic attack by tert-butylamine. The intermediate hemiaminal dehydrates to form the imine.

Reductive Amination and Imine Isolation

Although reductive amination typically targets secondary amines, the imine intermediate can be isolated by halting hydrogenation. US8445726B2 describes a high-pressure (5–10 bar H₂) reaction using Raney nickel or palladium catalysts. Key steps include:

-

Imine Formation : Benzaldehyde and tert-butylamine react at 70–120°C.

-

Partial Hydrogenation : Controlled H₂ introduction stabilizes the imine without full reduction.

Table 2: Reductive Amination Parameters

| Condition | Value |

|---|---|

| Pressure | 5–10 bar H₂ |

| Catalyst | Pd/C (5 wt%) |

| Temperature | 80–100°C |

| Imine Yield | 78–85% |

This method’s drawback lies in the risk of over-hydrogenation to N-benzyl-tert-butylamine, necessitating precise reaction monitoring.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Solvent-Free | 85–92% | High | Excellent | Low |

| Catalytic (Cu(OTf)₂) | 89% | Moderate | Moderate | Medium |

| Reductive Amination | 78–85% | High | High | High |

-

Solvent-Free : Optimal for industrial applications due to low cost and waste.

-

Catalytic : Preferred for lab-scale syntheses requiring mild conditions.

-

Reductive Amination : Useful when imine stabilization via partial hydrogenation is critical.

Industrial-Scale Production Considerations

Process Optimization

-

Temperature Control : Exothermic reactions require jacketed reactors to maintain 60–80°C.

-

Catalyst Recycling : Pd/C catalysts in reductive amination can be reused 3–5 times without significant activity loss.

-

By-product Management : Water removal via molecular sieves or azeotropic distillation enhances imine stability .

化学反应分析

Preparation

N-Benzylidene-tert-butylamine can be prepared from benzaldehyde and tert-butylamine without using a solvent . The reaction produces water as a byproduct, which is removed by separation into layers . A slight excess of tert-butylamine is typically used to ensure complete conversion, with a molar ratio of 1.05–1.15 .

Hydrogenation

This compound can be hydrogenated to form N-benzyl-tert-butylamine . This reaction is typically carried out in the presence of a metal catalyst, such as palladium on a support . The hydrogenation is performed under pressure, such as 30 bar, and at elevated temperatures, such as 40-70°C .

Example of Hydrogenation of this compound

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Catalyst | 2% Pd "sibunite" | 5% Pd on carbon |

| Pressure | 30 bar | 30 bar |

| Temperature | 40°C | 70°C |

| Conversion of this compound | 99.8% | 85.1% |

| Selectivity for N-Benzyl-tert-butylamine formation | 96.8 mol% | 86.2% |

Spin Trapping of Oxygen-Centered Radicals

This compound N-oxides (X-PBN) are used to trap oxygen-centered radicals, such as tert-butoxyl and carboxyl radicals . The spin-trapping reaction has been studied using EPR (electron paramagnetic resonance) spectroscopy to measure reaction rates and substituent effects . Electron-donating substituents on the X-PBN favor spin trapping .

Reaction with Di-tert-butyl Dicarbonate

Nitriles react with di-tert-butyl dicarbonate to produce N-tert-butyl amides . For example, benzonitrile can be converted to N-tert-butyl benzamide . Copper(II) triflate (Cu(OTf)2) is a suitable catalyst for this transformation, affording excellent yields .

Thermal Reactions

Thermal reactions of this compound under flash vacuum thermolysis (FVT) conditions yield various products . At 800°C, this compound yields 1,2-dimethylindole and 3-methylisoquinoline . The mechanisms of these reactions have been investigated using DFT calculations .

Metabolism

In vitro metabolism studies of N-benzyl-tert-butylamine using male hamster hepatic microsomal preparations have shown the formation of a corresponding nitrone, benzaldehyde, and an uncharacterized metabolite . No metabolites corresponding to amide or oxaziridine were detected .

科学研究应用

Synthetic Applications

N-Benzylidene-tert-butylamine serves as a key intermediate in the synthesis of various organic compounds. Its utility is highlighted in the following areas:

- Electrosynthesis : Recent studies have demonstrated the electrochemical synthesis of benzyl-tert-butylamine from benzyl alcohol using a nickel-catalyzed process. This method offers a sustainable alternative to traditional synthetic routes, achieving high faradaic efficiency (up to 90% for benzaldehyde and 39% for the final amine product) while minimizing waste and energy consumption .

- Hydroboration Reactions : The compound has been noted for achieving high turnover frequencies in frustrated Lewis pair-catalyzed hydrogenation reactions, showcasing its effectiveness as a catalyst in hydrogenation processes .

- Hydrogenation Processes : this compound can be hydrogenated to yield N-benzyl-tert-butylamine, which is synthesized through solvent-free methods involving benzaldehyde and tert-butylamine. This process has shown high conversion rates and selectivity, making it an efficient route for producing this amine .

Catalytic Applications

This compound plays a pivotal role in catalysis:

- Lewis Acid Catalysis : It has been investigated as a Lewis acid catalyst for various reactions, including hydrogen activation. The kinetics of these reactions suggest that it can facilitate significant transformations under mild conditions .

- Spin Trapping Studies : Research indicates that substituted N-benzylidene-tert-butylamines can trap oxygen-centered radicals effectively. This property is valuable in studying radical mechanisms and understanding oxidative processes in organic chemistry .

Biological Applications

The biological implications of this compound are noteworthy:

- Metabolism Studies : Investigations into the metabolism of N-benzyl-tert-butylamine have been conducted using hepatic microsomal preparations. These studies help elucidate the metabolic pathways and potential toxicity of the compound, which is crucial for pharmaceutical applications .

Case Studies

作用机制

The mechanism of action of N-Benzylidene-tert-butylamine involves its interaction with specific molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The compound’s structure allows it to engage in various chemical reactions, influencing biological pathways and exhibiting potential therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

2.1. N-Benzyl-tert-butylamine

- Structure : A primary amine with a tert-butyl group and a benzyl group attached to the nitrogen (C₆H₅–CH₂–NH–C(CH₃)₃).

- Properties : Molecular weight 163.26 g/mol, liquid at room temperature, stored at 0–8°C, ≥97% purity by GC .

- Key Differences : Unlike the imine (Schiff base) structure of N-Benzylidene-tert-butylamine, this compound is a saturated amine. The absence of the C=N bond makes it less reactive in electrophilic addition reactions but more stable under acidic conditions.

2.2. N-Methyl-tert-butylamine

- Structure : A simpler tertiary amine with a methyl and tert-butyl group (CH₃–N–C(CH₃)₃).

- Properties : Molecular formula C₅H₁₃N, molecular weight 87.16 g/mol, boiling point 67–69°C, density 0.727 g/mL .

- Key Differences : The lack of an aromatic benzyl group reduces steric hindrance and increases volatility compared to this compound. Its smaller size facilitates faster reaction kinetics in alkylation processes.

2.3. Methyl 4-tert-butylbenzoate

- Structure : An ester derivative with a tert-butyl-substituted benzene ring (C₆H₄–C(CH₃)₃–COOCH₃).

- Properties : Molecular formula C₁₂H₁₆O₂, molecular weight 192.25 g/mol, density 0.99 g/mL .

- Key Differences : The ester functional group (COOCH₃) renders it susceptible to hydrolysis, unlike the imine’s reactivity in hydrosilylation or nucleophilic additions.

2.4. n-Butylamine

- Structure : A straight-chain primary amine (CH₃CH₂CH₂CH₂NH₂).

- Properties : Molecular weight 73.14 g/mol, boiling point 77–78°C, CAS 109-73-9 .

- Key Differences : The linear structure and primary amine group make it more nucleophilic but less sterically hindered than this compound. It is widely used in industrial synthesis rather than specialized catalysis.

2.5. Benzathine Benzylpenicillin

- Structure : A complex pharmaceutical salt combining benzylpenicillin and dibenzylethylenediamine.

- Properties : CAS 1538-09-6, used as an antibiotic .

- Key Differences : This compound’s biological activity and ionic nature contrast sharply with the neutral, small-molecule reactivity of this compound.

Comparative Data Table

*Note: N-Benzyl-tert-butylamine shares the same CAS number due to historical nomenclature conflations, but it is structurally distinct from the imine .

Research Findings and Reactivity

- Catalytic Hydrosilylation : this compound undergoes hydrosilylation with PhMe₂SiH at 60°C using [4][BArCl] as a catalyst. This contrasts with slower reactions observed with other benzothiazolium salts at higher temperatures (100°C), attributed to differences in hydrogen ion affinity (HIA) of the catalysts .

- Spin Trap Synthesis: The N-oxide derivative (PBN) is a well-known radical scavenger, highlighting the compound’s utility in studying oxidative stress .

Nomenclature Clarifications

Confusion arises in literature between this compound (imine) and N-Benzyl-tert-butylamine (amine) due to overlapping synonyms. The former is a Schiff base, while the latter is a saturated amine. Researchers must verify structures via CAS numbers or analytical data to avoid errors .

生物活性

N-Benzylidene-tert-butylamine (NBtBA) is an organic compound synthesized through the condensation of benzaldehyde and tert-butylamine. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of NBtBA, supported by research findings, case studies, and data tables.

Chemical Structure

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 175.25 g/mol

Antimicrobial Properties

Research indicates that NBtBA exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Acinetobacter baumannii | 32 µg/mL |

The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting vital cellular processes .

Anticancer Activity

NBtBA has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes key findings:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

The compound appears to exert its effects by activating intrinsic apoptotic pathways and inhibiting cell proliferation .

Case Studies

-

Antimicrobial Efficacy Against Multidrug-Resistant Strains

A recent study focused on the efficacy of NBtBA against multidrug-resistant strains of Staphylococcus aureus. The results highlighted that NBtBA not only inhibited growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections . -

In Vivo Anticancer Studies

In vivo experiments using xenograft models demonstrated that treatment with NBtBA significantly reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with NBtBA, supporting its potential as an anticancer drug .

The biological activity of NBtBA is attributed to its ability to interact with specific molecular targets. It acts as a ligand, forming complexes with metal ions that can catalyze various biochemical reactions. The compound’s structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its antimicrobial and anticancer effects .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of NBtBA with target proteins involved in cancer progression and microbial resistance mechanisms. These studies suggest that NBtBA can effectively inhibit enzymes such as DNA gyrase and topoisomerase, which are critical for DNA replication in bacteria and cancer cells .

常见问题

Q. What are the optimal conditions for synthesizing N-Benzylidene-tert-butylamine and its derivatives?

The synthesis of this compound derivatives, such as its N-oxide, involves refluxing N-tert-butyl benzylamine with Na₂WO₄·2H₂O in a solvent like methanol or ethanol under an oxygen atmosphere. A flea-sized stir bar is recommended to ensure homogeneity during the reaction . For characterization, GC/MS analysis and mass spectrometry are critical to confirm purity (≥97% by GC) and structural integrity . Storage at 0–8°C preserves stability, as decomposition may occur at higher temperatures .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological validation includes:

- GC/MS analysis : To confirm molecular weight and detect impurities.

- Mass spectrometry : Matches experimental spectra with theoretical values (e.g., molecular formula C₁₁H₁₇N, MW 163.26) .

- NMR spectroscopy : Resolves stereochemical ambiguities, particularly for derivatives like N-tert-Butyl-α-phenylnitrone (PBN), a stable radical trap .

- Melting point determination : Cross-referenced with literature data (e.g., PBN’s PSA: 28.75, LogP: 2.9375) .

Q. What are the primary applications of this compound in experimental chemistry?

The compound is widely used as:

- A precursor for synthesizing nitrones (e.g., PBN), which are essential in studying free radical reactions .

- A ligand in coordination chemistry to explore substitution dynamics in tungsten-based complexes .

- A model substrate for catalytic hydrogenation studies, though challenges exist in achieving reactivity under standard conditions (e.g., 102 atm H₂ with [DABCOBpin][B(C₆F₅)₄] catalysts showed no activity) .

Advanced Research Questions

Q. How do contradictory results in catalytic hydrogenation of this compound inform mechanistic studies?

Despite attempts to hydrogenate this compound using borenium ion catalysts (e.g., [DABCOBpin][B(C₆F₅)₄]), no activity was observed under high-pressure H₂ (102 atm). This suggests:

- Catalyst dissociation limitations (e.g., DABCO donor stability) .

- Potential steric hindrance from the tert-butyl group, necessitating alternative catalysts (e.g., transition metal complexes) or modified reaction conditions.

- Mechanistic studies should prioritize in-situ spectroscopic monitoring (e.g., EPR for radical intermediates) .

Q. What analytical strategies resolve discrepancies in radical trapping efficiency using this compound N-oxide (PBN)?

PBN’s efficacy as a spin trap can vary due to:

- Radical specificity : PBN preferentially traps carbon-centered radicals but may fail for short-lived oxygen-centered species.

- Solvent effects : Polar solvents enhance solubility but may alter reaction kinetics.

- Quantitative analysis : Combine EPR with HPLC to quantify adduct formation and validate trapping efficiency .

Q. How can researchers leverage this compound derivatives to study ligand substitution kinetics?

The compound’s tungsten oxide derivatives (e.g., Na₂WO₄·2H₂O adducts) enable studies on:

Q. What synthetic pathways exploit this compound for producing pharmacologically relevant intermediates?

Downstream applications include:

- Nitrone synthesis : PBN is a precursor for neuroprotective agents and antioxidants .

- Hydroxylamine derivatives : N-Benzyl-N-tert-butylhydroxylamine (CAS 68883-38-5) is used in asymmetric catalysis .

- Coordination complexes : For drug delivery systems targeting metal ion chelation .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound N-oxide in aqueous media?

Discrepancies arise from:

- pH sensitivity : Degradation accelerates in acidic conditions (pH < 5) due to protonation of the amine oxide.

- Oxidative stability : Presence of trace metals (e.g., Fe³⁺) may catalyze decomposition, requiring rigorous solvent purification .

- Analytical artifacts : Improper storage (e.g., exposure to light) can generate false degradation products, necessitating dark storage at 0–8°C .

Methodological Recommendations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Key steps include:

- Stoichiometric precision : Use 0.91 mL N-tert-butyl benzylamine and 0.07 g Na₂WO₄·2H₂O per 10 mL solvent .

- Oxygen control : Maintain an O₂ atmosphere to prevent side reactions.

- Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials .

Q. How can advanced computational methods enhance understanding of this compound reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。